2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile is a chemical compound with a complex structure that includes a furan ring fused to a cyclooctane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-2,5-dihydrofuran: Another furan derivative with different functional groups.
Cyclooctanone: A compound with a similar cyclooctane ring but different functional groups.
Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group.
Uniqueness
2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile is unique due to its fused ring structure and the presence of a nitrile group. This combination of features gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(5E,7Z,9E)-2,3,3a,4-tetrahydrocycloocta[b]furan-5-carbonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-9-3-1-2-4-11-10(7-9)5-6-13-11/h1-4,10H,5-7H2/b2-1-,9-3+,11-4+ |
InChI Key |
MBQSYEDSVYCBFV-FMKRBKSXSA-N |
Isomeric SMILES |
C1CO/C/2=C/C=C\C=C(/CC21)\C#N |
Canonical SMILES |
C1COC2=CC=CC=C(CC21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.